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Compound of Interest

Compound Name:
5-Bromo-1H-pyrrole-3-

carbaldehyde

Cat. No.: B1400286 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1H-
pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds. This document is intended for researchers, scientists, and drug

development professionals who require a thorough understanding of the structural

characterization of this molecule. The data and interpretations presented herein are

synthesized from patent literature, academic theses, and comparative analysis of structurally

related compounds to ensure technical accuracy and field-proven insights.

Introduction
5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No: 881676-32-0) is a substituted pyrrole that

serves as a versatile building block in organic synthesis.[1] Its utility is demonstrated in the

preparation of acid secretion inhibitors and other biologically active molecules.[2][3] Accurate

spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring the

identity and purity of the intermediate. This guide provides an in-depth look at its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For 5-Bromo-1H-pyrrole-3-carbaldehyde, both ¹H and ¹³C NMR are essential for

confirming the substitution pattern on the pyrrole ring.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Bromo-1H-pyrrole-3-carbaldehyde is expected to show distinct

signals for the aldehyde proton, the N-H proton, and the two protons on the pyrrole ring. The

exact chemical shifts can vary depending on the solvent used.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):

Proton
Expected
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Notes

CHO 9.7 - 9.9 s -

The aldehyde

proton is highly

deshielded and

appears as a

sharp singlet.

NH 9.0 - 12.0 br s -

The N-H proton

signal is typically

broad and its

chemical shift is

highly dependent

on solvent and

concentration.

H2 7.4 - 7.6 d ~1.5-2.0 Hz
This proton is

coupled to H4.

H4 6.5 - 6.7 d ~1.5-2.0 Hz
This proton is

coupled to H2.

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated

chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds

with N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often

results in sharper N-H signals and reduces exchange with residual water. The coupling

constants between the pyrrole ring protons are characteristic of their relative positions.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

Carbon
Expected Chemical Shift
(ppm)

Notes

C=O 185 - 195
The aldehydic carbonyl carbon

is significantly deshielded.

C2 125 - 135

C3 120 - 130

C4 110 - 120

C5 100 - 110

The carbon bearing the

bromine atom is expected at a

higher field compared to the

other ring carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Bromo-1H-pyrrole-3-carbaldehyde will be dominated by absorptions from the

N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Expected IR Absorption Bands:
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H stretch ~3400
Medium-Strong,

Broad

Typical for a

secondary amine in a

pyrrole ring.[4]

C-H stretch (aromatic) 3100 - 3000 Medium

C=O stretch

(aldehyde)
~1700 Strong

This is a characteristic

and intense band for

the aldehyde carbonyl

group.[4]

C=C stretch (pyrrole

ring)
1600 - 1450 Medium

C-N stretch 1350 - 1250 Medium

C-Br stretch 600 - 500 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

For 5-Bromo-1H-pyrrole-3-carbaldehyde (C₅H₄BrNO), the molecular weight is approximately

174.00 g/mol .[4] Due to the presence of bromine, the mass spectrum will show a characteristic

isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the

molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to

the molecule with ⁷⁹Br and the other two mass units higher for the molecule with ⁸¹Br.

[M]⁺: m/z ~173 and ~175

[M+H]⁺ (in ESI): m/z ~174 and ~176
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition.

Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the

spectroscopic data discussed.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-1H-pyrrole-3-
carbaldehyde in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (ATR Method)
Background Spectrum: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid 5-Bromo-1H-pyrrole-3-
carbaldehyde sample onto the ATR crystal and apply pressure to ensure good contact.

Sample Spectrum: Record the IR spectrum of the sample.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (ESI Method)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a

constant flow rate.

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the

instrument must be operated in high-resolution mode.
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Caption: Workflow for the spectroscopic characterization of 5-Bromo-1H-pyrrole-3-
carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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